Calcium naphthalene-2,6-disulphonate
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Overview
Description
Calcium naphthalene-2,6-disulphonate: is an organic compound with the molecular formula C₁₀H₆CaO₆S₂. It is a calcium salt of naphthalene-2,6-disulfonic acid, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of calcium naphthalene-2,6-disulphonate typically begins with naphthalene, which undergoes sulfonation to form naphthalene-2,6-disulfonic acid.
Sulfonation: Naphthalene is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 2 and 6 positions.
Neutralization: The resulting naphthalene-2,6-disulfonic acid is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Calcium naphthalene-2,6-disulphonate can undergo oxidation reactions, where the naphthalene ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction Products: Reduction can yield naphthalene derivatives with modified sulfonic acid groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Calcium naphthalene-2,6-disulphonate is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of sulfonated aromatic compounds in biological systems.
Medicine:
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its sulfonic acid groups.
Concrete Additives: It is used as an additive in concrete to improve its properties.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Proteins: Calcium naphthalene-2,6-disulphonate can interact with proteins and enzymes, affecting their activity and function.
Pathways: It can influence various biochemical pathways by modifying the activity of key enzymes and proteins.
Comparison with Similar Compounds
Sodium naphthalene-2,6-disulphonate: Similar in structure but with sodium instead of calcium.
Potassium naphthalene-2,6-disulphonate: Another similar compound with potassium as the counterion.
Uniqueness:
Calcium Ion: The presence of calcium makes it unique, as calcium ions can have specific interactions with biological molecules and systems.
Applications: Its applications in concrete additives and specific biochemical studies highlight its unique properties compared to other similar compounds.
Properties
CAS No. |
93804-30-9 |
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Molecular Formula |
C10H6CaO6S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
calcium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
InChI Key |
LJYYUPYEVYMPLY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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